5-(4-fluorophenyl)-2-(4-methoxyphenyl)-3-phenyldihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione
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Overview
Description
5-(4-fluorophenyl)-2-(4-methoxyphenyl)-3-phenyldihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione is a complex organic compound characterized by its unique structure, which includes fluorophenyl, methoxyphenyl, and phenyl groups attached to a dihydropyrrolo[3,4-d][1,2]oxazole core
Preparation Methods
The synthesis of 5-(4-fluorophenyl)-2-(4-methoxyphenyl)-3-phenyldihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione typically involves multi-step organic reactions. The synthetic route often starts with the preparation of intermediate compounds, which are then subjected to cyclization reactions under specific conditions to form the final product. Industrial production methods may involve optimizing reaction conditions, such as temperature, pressure, and the use of catalysts, to achieve higher yields and purity.
Chemical Reactions Analysis
This compound can undergo various types of chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present. Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts. The major products formed from these reactions depend on the nature of the reactants and the reaction conditions.
Scientific Research Applications
5-(4-fluorophenyl)-2-(4-methoxyphenyl)-3-phenyldihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound may be studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Research may explore its potential as a therapeutic agent for various diseases.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 5-(4-fluorophenyl)-2-(4-methoxyphenyl)-3-phenyldihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione involves its interaction with molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering specific biochemical pathways. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
When compared to similar compounds, 5-(4-fluorophenyl)-2-(4-methoxyphenyl)-3-phenyldihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione stands out due to its unique combination of functional groups and structural features. Similar compounds may include other dihydropyrrolo[3,4-d][1,2]oxazole derivatives with different substituents, such as:
- 5-(4-chlorophenyl)-2-(4-methoxyphenyl)-3-phenyldihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione
- 5-(4-bromophenyl)-2-(4-methoxyphenyl)-3-phenyldihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione
Properties
Molecular Formula |
C24H19FN2O4 |
---|---|
Molecular Weight |
418.4 g/mol |
IUPAC Name |
5-(4-fluorophenyl)-2-(4-methoxyphenyl)-3-phenyl-3a,6a-dihydro-3H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione |
InChI |
InChI=1S/C24H19FN2O4/c1-30-19-13-11-18(12-14-19)27-21(15-5-3-2-4-6-15)20-22(31-27)24(29)26(23(20)28)17-9-7-16(25)8-10-17/h2-14,20-22H,1H3 |
InChI Key |
DMTLHMBJHHIBLA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(C3C(O2)C(=O)N(C3=O)C4=CC=C(C=C4)F)C5=CC=CC=C5 |
Origin of Product |
United States |
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